Cas no 10175-31-2 ((2-chlorophenyl)methyldimethylamine)
(2-chlorophenyl)methyldimethylamine Chemical and Physical Properties
Names and Identifiers
-
- BenzeneMethanaMine, 2-chloro-N,N-diMethyl-
- 2-chloro-N,N-dimethylbenzylamine
- (2-chlorophenyl)methyldimethylamine
- EC 688-329-1
- AKOS003962419
- (2-chlorobenzyl)dimethylamine
- 2-Chloro-N,N-dimethyl-benzenemethanamine
- 10175-31-2
- Z54750062
- DTXSID40893610
- SCHEMBL8680742
- [(2-chlorophenyl)methyl]dimethylamine
- NS00001429
- MZKKJAOOPDDXQQ-UHFFFAOYSA-N
- EN300-114269
- 1-(2-chlorophenyl)-N,N-dimethylmethanamine
- CS-0210943
-
- Inchi: 1S/C9H12ClN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3
- InChI Key: MZKKJAOOPDDXQQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN(C)C
Computed Properties
- Exact Mass: 169.06596
- Monoisotopic Mass: 169.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
(2-chlorophenyl)methyldimethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-114269-0.05g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 0.05g |
$179.0 | 2023-10-26 | |
| Enamine | EN300-114269-0.1g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 0.1g |
$268.0 | 2023-10-26 | |
| Enamine | EN300-114269-0.25g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 0.25g |
$383.0 | 2023-10-26 | |
| Enamine | EN300-114269-0.5g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 0.5g |
$601.0 | 2023-10-26 | |
| Enamine | EN300-114269-1.0g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 1g |
$770.0 | 2023-06-09 | |
| Enamine | EN300-114269-2.5g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-114269-5.0g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 5g |
$2235.0 | 2023-06-09 | |
| Enamine | EN300-114269-10.0g |
[(2-chlorophenyl)methyl]dimethylamine |
10175-31-2 | 95% | 10g |
$3315.0 | 2023-06-09 | |
| A2B Chem LLC | AE30535-50mg |
BenzeneMethanaMine, 2-chloro-N,N-diMethyl- |
10175-31-2 | 95% | 50mg |
$224.00 | 2024-04-20 | |
| A2B Chem LLC | AE30535-100mg |
BenzeneMethanaMine, 2-chloro-N,N-diMethyl- |
10175-31-2 | 95% | 100mg |
$318.00 | 2024-04-20 |
(2-chlorophenyl)methyldimethylamine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on (2-chlorophenyl)methyldimethylamine
Chemical Overview of CAS No. 10175-31-2: (2-Chlorophenyl)methyldimethylamine
(2-Chlorophenyl)methyldimethylamine, identified by the CAS Registry Number 10175-31-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a chlorophenyl group with a dimethylamino group, making it a valuable intermediate in synthetic chemistry. Recent advancements in its synthesis and application have further highlighted its potential in modern chemical research.
The molecular structure of (2-Chlorophenyl)methyldimethylamine consists of a benzene ring substituted with a chlorine atom at the ortho position and a methyldimethylamine group attached to the ring. This arrangement imparts the compound with distinct electronic properties, enabling it to participate in various chemical reactions. For instance, the dimethylamino group acts as a strong electron-donating substituent, enhancing the reactivity of the benzene ring in electrophilic substitution reactions. This property has been extensively exploited in the synthesis of heterocyclic compounds, which are crucial in drug design and agrochemical development.
Recent studies have focused on optimizing the synthesis of (2-Chlorophenyl)methyldimethylamine to improve yield and reduce environmental impact. One notable approach involves the use of microwave-assisted synthesis, which significantly accelerates the reaction process while minimizing energy consumption. Additionally, researchers have explored the use of green solvents and catalysts to make the synthesis more sustainable. These advancements not only enhance the efficiency of production but also align with global efforts toward environmentally friendly chemical manufacturing.
In terms of applications, (2-Chlorophenyl)methyldimethylamine serves as an essential intermediate in the synthesis of various bioactive compounds. For example, it has been utilized in the preparation of antifungal agents, where its ability to inhibit fungal growth has been extensively studied. Recent research has also demonstrated its potential as a precursor for synthesizing fluorescent materials, which have applications in sensing and imaging technologies.
The pharmacological properties of (2-Chlorophenyl)methyldimethylamine have been a subject of intense investigation. Studies indicate that this compound exhibits moderate antiproliferative activity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models, providing insights into its therapeutic potential.
From an environmental perspective, understanding the fate and transport of (2-Chlorophenyl)methyldimethylamine in natural systems is crucial for assessing its ecological impact. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, revealing that microbial communities play a significant role in its transformation. These findings are essential for developing strategies to mitigate any potential environmental risks associated with its use.
In conclusion, (2-Chlorophenyl)methyldimethylamine, with its unique chemical properties and diverse applications, remains a focal point in contemporary chemical research. Ongoing advancements in its synthesis, application, and environmental impact assessment underscore its importance as a valuable compound in various industries. As research continues to unfold, this compound is expected to contribute even more significantly to scientific and technological progress.
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